molecular formula C16H17N5O5S B2938051 3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886953-86-2

3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2938051
CAS RN: 886953-86-2
M. Wt: 391.4
InChI Key: HHZZBNDKBXRLPF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, an amino group, a thio group, and a triazinyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The compound would likely have a high molecular weight and could potentially form multiple hydrogen bonds due to the presence of the amino and thio groups .


Chemical Reactions Analysis

Again, while specific information on this compound is not available, similar compounds such as 2-aminothiazoles and 1,2,4-triazoles have been shown to undergo a variety of chemical reactions . These reactions often involve the formation or breaking of bonds with the nitrogen atoms in the thiazole or triazole rings .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazinone, which share a structural resemblance to the specified compound, have been synthesized and evaluated for their anticancer activities. For instance, compounds synthesized from similar frameworks have shown significant anticancer activities in vitro against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Saad & Moustafa, 2011).

Chemical Synthesis Techniques

The compound's relevance extends to the development of novel synthetic methodologies for heterocyclic compounds, which are crucial in pharmaceutical research. Techniques such as direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions have been explored, indicating the versatility of triazine-based compounds in synthetic organic chemistry (Bandgar & Pandit, 2003).

Biological Evaluation of Complexes

Triazine derivatives have also been studied for their role in the synthesis and characterization of metal complexes with potential biological applications. A study on cobalt(II) and cobalt(III) complexes supported by triazine Schiff base ligands showed that these complexes exhibit binding ability with DNA and BSA, suggesting their potential in biological studies and pharmaceutical applications (Parveen et al., 2018).

Antimicrobial Properties

Additionally, derivatives incorporating the 4-acetylphenyl fragment have been synthesized and tested for their antimicrobial properties, indicating the broad spectrum of biological activities that these compounds can exhibit. The synthesis and evaluation of these compounds contribute to the ongoing search for new antimicrobial agents (Baranovskyi et al., 2018).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it could be interesting to explore the potential of this compound as a therapeutic agent .

Mechanism of Action

properties

IUPAC Name

3-[3-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-9(22)10-2-4-11(5-3-10)18-13(23)8-27-16-20-19-12(6-7-14(24)25)15(26)21(16)17/h2-5H,6-8,17H2,1H3,(H,18,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZZBNDKBXRLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

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